

Spectroscopic and Structural Elucidation of Maceneolignan H: A Technical Guide

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Compound of Interest		
Compound Name:	Maceneolignan H	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan H is a neolignan compound isolated from the arils of Myristica fragrans, commonly known as nutmeg.[1] As a member of the lignan family of natural products, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **Maceneolignan H**, catering to researchers in natural product chemistry, medicinal chemistry, and drug discovery. The IUPAC name for **Maceneolignan H** is [(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate. Its molecular formula is C24H30O7, with a corresponding molecular weight of 430.49 g/mol .

Spectroscopic Data

The definitive spectroscopic data for **Maceneolignan H**, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, was reported in the journal article "Neolignans from the Arils of Myristica fragrans as Potent Antagonists of CC Chemokine Receptor 3" published in the Journal of Natural Products in 2016. While the full text of this article, containing the specific spectral data, is not publicly available, this guide provides the structural context for the expected data and a template for its presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **Maceneolignan H**, ¹H and ¹³C NMR data provide a detailed map of the carbonhydrogen framework.

Table 1: 1H NMR Spectroscopic Data for Maceneolignan H

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data unavailable in			
accessible sources.			
Please refer to			
Morikawa et al., J.			
Nat. Prod. 2016, 79			
(8), 2005–2013 for			
detailed assignments.			

Table 2: 13C NMR Spectroscopic Data for Maceneolignan H

Position	Chemical Shift (δ) ppm	
Data unavailable in accessible sources. Please		
refer to Morikawa et al., J. Nat. Prod. 2016, 79		
(8), 2005–2013 for detailed assignments.		

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For **Maceneolignan H** (C24H30O7), high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.

Table 3: Mass Spectrometry Data for Maceneolignan H



lon	m/z (calculated)	m/z (observed)
[M+H]+	431.2019	Data unavailable in accessible sources. Please refer to Morikawa et al., J. Nat. Prod. 2016, 79 (8), 2005–2013 for detailed data.
[M+Na]+	453.1838	Data unavailable in accessible sources. Please refer to Morikawa et al., J. Nat. Prod. 2016, 79 (8), 2005–2013 for detailed data.

Experimental Protocols

The following are detailed methodologies typical for the acquisition of spectroscopic data for natural products like **Maceneolignan H**. The specific parameters used for **Maceneolignan H** can be found in the primary literature.

NMR Spectroscopy

- Sample Preparation: A sample of pure **Maceneolignan H** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.
 Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C NMR spectrum, providing single-line signals for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.



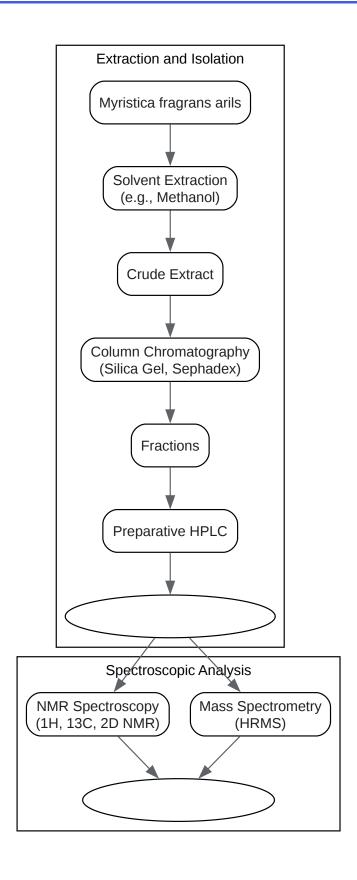
Mass Spectrometry

- Sample Introduction: The purified compound is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an HPLC system.
- Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like neolignans, as it is a soft ionization method that typically leaves the molecule intact, showing a prominent molecular ion peak ([M+H]+ or [M+Na]+).
- Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap
 instrument, is used to determine the accurate mass of the molecular ion, allowing for the
 confident determination of the elemental composition.

Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Maceneolignan H** from its plant source.





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References

- 1. pubs.acs.org [pubs.acs.org]
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